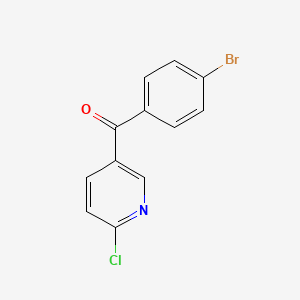

5-(4-Bromobenzoyl)-2-chloropyridine

Vue d'ensemble

Description

5-(4-Bromobenzoyl)-2-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromobenzoyl group attached to the fifth position of a 2-chloropyridine ring

Applications De Recherche Scientifique

Chemistry: 5-(4-Bromobenzoyl)-2-chloropyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.

Mécanisme D'action

Target of Action

Bromfenac, a compound with a similar bromobenzoyl group, is known to inhibitProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .

Mode of Action

Bromfenac, a structurally related compound, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . This inhibition reduces inflammation, which could be a potential mode of action for 5-(4-Bromobenzoyl)-2-chloropyridine.

Biochemical Pathways

Compounds with similar structures, such as bromfenac, are known to affect theprostaglandin synthesis pathway . By inhibiting cyclooxygenase enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .

Pharmacokinetics

Bromfenac, a related compound, has been shown to penetrate into retinochoroidal tissues in high enough concentrations to inhibit cox-2 when applied topically . This suggests that this compound may also have good tissue penetration and bioavailability, but further studies are needed to confirm this.

Result of Action

Based on the known effects of similar compounds, it may reduce inflammation by inhibiting the production of prostaglandins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Comparaison Avec Des Composés Similaires

4-Bromobenzoyl chloride: Used in similar synthetic applications but lacks the pyridine ring.

2-Chloropyridine: A simpler structure without the bromobenzoyl group, used in various organic syntheses.

5-Bromopyridine-2-carboxylic acid: Another pyridine derivative with different functional groups.

Uniqueness: 5-(4-Bromobenzoyl)-2-chloropyridine is unique due to the combination of the bromobenzoyl and chloropyridine moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in both synthetic chemistry and medicinal research.

Activité Biologique

5-(4-Bromobenzoyl)-2-chloropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 192437-73-3, is characterized by a pyridine ring substituted with a bromobenzoyl group and a chlorine atom. Its molecular formula is C_11H_7BrClN, and it possesses unique chemical properties that contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chloropyridine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine derivatives. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area of active research.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research on analogous compounds suggests they can inhibit key enzymes involved in cancer progression and inflammation. This inhibition could be linked to the compound's ability to interact with enzyme active sites or alter enzyme conformation.

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Binding : The compound may bind to specific enzymes, inhibiting their function and thereby affecting metabolic processes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on chloropyridine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that similar compounds led to a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.

- Enzyme Inhibition Assays : Inhibitory assays against cyclooxygenase (COX) enzymes showed that related pyridine derivatives could reduce enzyme activity by up to 70%, suggesting potential anti-inflammatory applications.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-bromophenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMSFRRFJDYZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.